Methyl 4-hexadecoxy-3-nitrobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-hexadecoxy-3-nitrobenzoate is an organic compound that belongs to the class of nitrobenzoates It is characterized by the presence of a nitro group (-NO2) attached to a benzene ring, along with a methoxy group (-OCH3) and a long hexadecoxy chain (-OC16H33)
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-hexadecoxy-3-nitrobenzoate typically involves a multi-step processThe nitration process involves the reaction of methyl benzoate with a mixture of concentrated sulfuric acid and nitric acid at low temperatures to form methyl 3-nitrobenzoate . The etherification step involves the reaction of methyl 3-nitrobenzoate with hexadecanol in the presence of a strong acid catalyst to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-hexadecoxy-3-nitrobenzoate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a metal catalyst (e.g., palladium on carbon).
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation: The hexadecoxy chain can be oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Nucleophiles such as halides, in the presence of a base.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: Methyl 4-hexadecoxy-3-aminobenzoate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Hexadecoxybenzoic acid and other oxidized products.
Scientific Research Applications
Methyl 4-hexadecoxy-3-nitrobenzoate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Used in the formulation of specialty chemicals and materials, such as surfactants and lubricants .
Mechanism of Action
The mechanism of action of Methyl 4-hexadecoxy-3-nitrobenzoate involves its interaction with biological membranes and proteins. The long hexadecoxy chain allows it to integrate into lipid bilayers, potentially disrupting membrane integrity. The nitro group can participate in redox reactions, generating reactive oxygen species (ROS) that can damage cellular components. Additionally, the compound may interact with specific molecular targets, such as enzymes or receptors, modulating their activity .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-nitrobenzoate: Lacks the long hexadecoxy chain, making it less hydrophobic.
Methyl 4-hydroxy-3-nitrobenzoate: Contains a hydroxyl group instead of the hexadecoxy chain, altering its solubility and reactivity.
Methyl 4-nitrobenzoate: Does not have the hexadecoxy chain, resulting in different physical and chemical properties
Uniqueness
Methyl 4-hexadecoxy-3-nitrobenzoate is unique due to its combination of a nitro group, a methoxy group, and a long hexadecoxy chain. This structure imparts distinct amphiphilic properties, making it useful in applications where both hydrophilic and hydrophobic interactions are important.
Properties
CAS No. |
2497-64-5 |
---|---|
Molecular Formula |
C24H39NO5 |
Molecular Weight |
421.6 g/mol |
IUPAC Name |
methyl 4-hexadecoxy-3-nitrobenzoate |
InChI |
InChI=1S/C24H39NO5/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19-30-23-18-17-21(24(26)29-2)20-22(23)25(27)28/h17-18,20H,3-16,19H2,1-2H3 |
InChI Key |
VWWJXTXDPRKWSS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCOC1=C(C=C(C=C1)C(=O)OC)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.